2-methoxy-4-[2-(phenylsulfonyl)carbohydrazonoyl]phenyl 4-methoxybenzoate
Description
2-methoxy-4-[2-(phenylsulfonyl)carbohydrazonoyl]phenyl 4-methoxybenzoate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a methoxy group, a phenylsulfonyl hydrazinylidene moiety, and a methoxybenzoate group, making it a subject of interest in organic chemistry and pharmaceutical research.
Properties
Molecular Formula |
C22H20N2O6S |
|---|---|
Molecular Weight |
440.5g/mol |
IUPAC Name |
[4-[(E)-(benzenesulfonylhydrazinylidene)methyl]-2-methoxyphenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C22H20N2O6S/c1-28-18-11-9-17(10-12-18)22(25)30-20-13-8-16(14-21(20)29-2)15-23-24-31(26,27)19-6-4-3-5-7-19/h3-15,24H,1-2H3/b23-15+ |
InChI Key |
OXLZUAZYAVUZJZ-HZHRSRAPSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NNS(=O)(=O)C3=CC=CC=C3)OC |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)/C=N/NS(=O)(=O)C3=CC=CC=C3)OC |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NNS(=O)(=O)C3=CC=CC=C3)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-methoxy-4-[2-(phenylsulfonyl)carbohydrazonoyl]phenyl 4-methoxybenzoate typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of the phenylsulfonyl hydrazine derivative, followed by its reaction with an appropriate aldehyde or ketone to form the hydrazone. The final step involves the esterification of the hydrazone with 4-methoxybenzoic acid under specific reaction conditions, such as the use of a dehydrating agent and a catalyst .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the hydrazone moiety into corresponding amines.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions, especially under acidic or basic conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-methoxy-4-[2-(phenylsulfonyl)carbohydrazonoyl]phenyl 4-methoxybenzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl hydrazinylidene moiety can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. The methoxybenzoate group may enhance the compound’s solubility and bioavailability, facilitating its effects in biological systems .
Comparison with Similar Compounds
Similar compounds include:
- 2-methoxy-4-[(E)-({4-[(phenylsulfonyl)amino]benzoyl}hydrazono)methyl]phenyl 2,4-dichlorobenzoate
- 2-methoxy-4-[(E)-({4-[(phenylsulfonyl)amino]benzoyl}hydrazono)methyl]phenyl 4-ethoxybenzoate
These compounds share structural similarities but differ in their substituents, which can affect their chemical reactivity and biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
